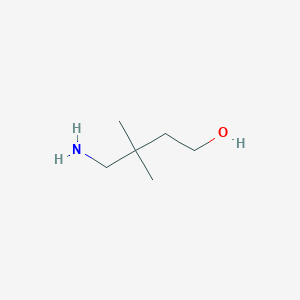

4-Amino-3,3-dimethylbutan-1-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-amino-3,3-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2,5-7)3-4-8/h8H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBMMXYCODJFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622865-33-2 | |

| Record name | 4-amino-3,3-dimethylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Process Development

Chemo-selective Synthesis Strategies

Chemo-selective synthesis focuses on the specific transformation of one functional group in the presence of others. For 4-Amino-3,3-dimethylbutan-1-ol, this involves carefully controlled reduction and alkylation reactions.

Reduction Pathways from Substituted Butanol Precursors

A primary route to this compound involves the reduction of a nitro-substituted butanol precursor. This method is advantageous due to the selective reactivity of the nitro group.

The reduction of a corresponding nitro compound, such as 2-nitro-3,3-dimethylbutan-1-ol, can be accomplished using catalytic hydrogenation with a palladium catalyst or with sodium borohydride. The progress of the reaction is typically monitored using thin-layer chromatography (TLC). The reaction is generally performed in a neutral to slightly acidic medium to prevent side reactions.

| Precursor | Reducing Agent | Catalyst | Conditions | Product |

| 2-nitro-3,3-dimethylbutan-1-ol | H₂ | Palladium on Carbon (Pd/C) | Neutral to slightly acidic pH | This compound |

| 2-nitro-3,3-dimethylbutan-1-ol | Sodium Borohydride (NaBH₄) | - | Neutral to slightly acidic pH | This compound |

Alkylation Reactions of Tailored Amino Alcohol Derivatives

Alkylation of specific amino alcohol derivatives provides another chemo-selective pathway. This approach involves the use of alkyl halides in anhydrous solvents to introduce the desired alkyl groups.

For instance, tert-leucinol derivatives can be alkylated using methyl iodide in anhydrous tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere. Controlling the temperature between 0°C and room temperature is crucial to minimize racemization. This method allows for the targeted synthesis of specific N-alkylated derivatives.

Industrial Scale Synthesis Approaches

Scaling up the synthesis of this compound for industrial purposes requires robust and efficient methods that can be implemented in both batch and continuous flow processes.

Multi-step Amination Routes from Halogenated Butane (B89635) Derivatives

A common industrial route begins with the halogenation of a butanol derivative, followed by amination. For a related compound, 2-Amino-3,3-dimethylbutan-1-ol, a key industrial method involves reacting 3,3-dimethylbutan-1-ol with a hydrohalic acid to form 3,3-dimethyl-1-halobutane. This is then treated with sodium hydroxide (B78521) to yield 3,3-dimethyl-1-butanol, which subsequently undergoes amination. A similar multi-step approach can be adapted for this compound, starting with an appropriately substituted butane derivative.

Catalytic Hydrogenation and Nucleophilic Substitution Protocols

Catalytic hydrogenation is a cornerstone of industrial synthesis for this compound. smolecule.com For related amino alcohols, this process is often used for the amination step, employing catalysts like palladium on carbon (Pd/C) under hydrogen pressure. Nucleophilic substitution is another key protocol, where an amino group replaces a leaving group on the butane backbone. For example, amines can react with halo-substituted butanols in a nucleophilic substitution reaction to introduce the amino group.

| Reaction Type | Starting Materials | Reagents/Catalysts | Key Features |

| Catalytic Hydrogenation | 3,3-dimethyl-1-butanol | Ammonia or alkylamines, Pd/C, H₂ | High pressure and temperature ensure high yield and purity. smolecule.com |

| Nucleophilic Substitution | Halo-substituted butanols | Amines (e.g., methylamine) | Allows for controlled introduction of the amino group. |

Comparative Analysis of Batch and Continuous Flow Processes

Both batch and continuous flow processes are utilized in the industrial production of amino alcohols.

Batch Processes:

Involve charging reactants into a vessel and allowing the reaction to proceed, followed by product isolation.

Offer flexibility for producing multiple products in the same equipment.

Can be less efficient in terms of heat and mass transfer.

Continuous Flow Processes:

Reactants are continuously fed into a reactor, and the product is continuously removed.

Offer enhanced control over reaction parameters, leading to improved safety, yield, and purity.

The choice between batch and continuous flow processing depends on factors such as production scale, reaction kinetics, and economic considerations. For large-scale, dedicated production, continuous flow often presents significant advantages.

Strategic Optimization of Synthetic Parameters

The efficient synthesis of this compound hinges on the careful control and optimization of various reaction parameters. Modern synthetic strategies increasingly employ advanced techniques to monitor reaction progress, control stereochemistry, enhance scalability, and streamline processes.

Reaction Progress Monitoring via In-situ Analytical Techniques

Continuous monitoring of reaction progress is crucial for optimizing the synthesis of amino alcohols. While specific in-situ analytical data for this compound is not extensively detailed in the provided results, general practices in similar syntheses can be informative. Techniques like Thin-Layer Chromatography (TLC) are commonly used to track the consumption of starting materials and the formation of products in real-time. rsc.org For analogous reactions, monitoring allows for precise determination of reaction completion, preventing the formation of byproducts due to prolonged reaction times or excessive heating. rsc.org

Stereoselective Synthesis Methodologies

The synthesis of specific stereoisomers of amino alcohols is often critical for their application in pharmaceuticals and other biologically active molecules. For related chiral amino alcohols, several stereoselective methods have been developed.

One prominent approach is enzymatic transamination . This method can produce high enantiomeric purity, often exceeding 99.5%. For instance, the synthesis of (R)-3-aminobutan-1-ol with 100% enantiomeric purity has been achieved using an ECS-ATA-134 enzyme. Similar protocols could be adapted for the synthesis of chiral this compound.

Another key strategy is the asymmetric reduction of a prochiral ketone . This can be achieved using chiral catalysts such as oxazaborolidines, which can yield enantiomeric excesses between 85-95%. smolecule.com Chiral phosphoric acid catalysts have also been employed for similar transformations. smolecule.com

Furthermore, classical resolution of a racemic mixture is a viable, albeit less direct, method. This involves reacting the racemic amino alcohol with a chiral resolving agent, such as an enantiomer of N-tosyl-leucine, to form diastereomeric salts that can be separated by crystallization. google.com

A summary of stereoselective approaches is presented below:

| Methodology | Key Features | Potential Purity |

| Enzymatic Transamination | High enantioselectivity, mild reaction conditions. | >99.5% enantiomeric excess. |

| Asymmetric Reduction | Utilizes chiral catalysts (e.g., oxazaborolidines) to guide stereochemistry. smolecule.com | 85-95% enantiomeric excess. smolecule.com |

| Classical Resolution | Separation of diastereomeric salts formed with a chiral resolving agent. google.com | High optical purity achievable through recrystallization. google.com |

Application of Heterogeneous Catalysts for Enhanced Scalability

Acidic ion-exchange resins, such as Amberlyst 15, have also been used as heterogeneous catalysts in related syntheses, demonstrating increased isomer ratios in certain cyclization reactions. acs.org The use of such catalysts can eliminate the need for corrosive and difficult-to-handle homogeneous acids like polyphosphoric acid, simplifying the workup process. acs.org Zirconium-based catalysts have also shown promise in related reductive amination reactions. researchgate.net

Reagent Stoichiometry and Streamlined Workup Procedures

Optimizing reagent stoichiometry is fundamental to maximizing yield and minimizing waste. In the synthesis of related compounds, it has been shown that adjusting the molar ratio of reactants and catalysts can significantly impact the outcome. csic.es For instance, in certain reactions, a 1:1 molar ratio of the amino alcohol to the resolving agent is used. google.com

Streamlined workup procedures are essential for efficient and scalable synthesis. A common procedure involves quenching the reaction, followed by extraction of the product into an organic solvent. rsc.org The organic layers are then combined, dried over an agent like anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure. orgsyn.org In some cases, a simplified filtration workup can be employed, leading to a more robust process with consistent yields and purities. acs.org The conversion of the free base amino alcohol to its hydrochloride salt is a common final step, which enhances stability and facilitates handling.

Advanced Purification and Isolation Methodologies

Achieving high purity of this compound is critical for its intended applications. Several advanced purification and isolation techniques are employed to this end.

Recrystallization is a widely used method for purifying solid compounds. For amino alcohol hydrochlorides, recrystallization from a mixture of ethanol (B145695) and water can effectively isolate pure crystals.

Column chromatography is another powerful purification technique that separates compounds based on their polarity. For amino alcohols, silica (B1680970) gel is a common stationary phase, with an eluent system such as ethyl acetate/hexane. rsc.org Flash column chromatography, a faster variant, is also frequently used. nih.gov

Distillation , particularly under reduced pressure, is suitable for purifying liquid products or for removing volatile impurities. google.com

The choice of purification method depends on the physical state of the compound and the nature of the impurities. A combination of these techniques is often necessary to achieve the desired level of purity.

A summary of purification techniques is provided below:

| Technique | Principle | Typical Application |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Purifying solid compounds like hydrochloride salts. |

| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Separating compounds with different polarities. rsc.org |

| Distillation | Separation based on differences in boiling points. google.com | Purifying liquid compounds or removing volatile impurities. google.com |

Chemical Reactivity and Complex Transformations

Oxidation Reactions of the Hydroxyl Moiety

The primary alcohol group in 4-Amino-3,3-dimethylbutan-1-ol can be oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. Common oxidizing agents can be employed for this transformation. For instance, the use of a mild oxidizing agent would favor the formation of 4-amino-3,3-dimethylbutanal. Stronger oxidation conditions would lead to the formation of 4-amino-3,3-dimethylbutanoic acid.

| Reactant | Oxidizing Agent | Major Product |

| This compound | Mild Oxidizing Agent (e.g., PCC) | 4-amino-3,3-dimethylbutanal |

| This compound | Strong Oxidizing Agent (e.g., KMnO4) | 4-amino-3,3-dimethylbutanoic acid |

Reduction Reactions for Functional Group Interconversion

While the alcohol in this compound is already in a reduced state, reduction reactions can be relevant in the context of derivatives. For example, if the hydroxyl group is first oxidized to an aldehyde or a carboxylic acid, subsequent reduction can regenerate the alcohol or form other functional groups.

Nucleophilic Substitution Reactions and Their Scope

Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions. The amino group can act as a nucleophile, for instance, in alkylation reactions. Conversely, the hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate substitution by other nucleophiles. These reactions open pathways to a wide array of derivatives with modified properties. The amino group can be replaced by other functional groups under appropriate conditions.

Diverse Chemical Transformations in the Context of Derivative Synthesis

The bifunctional nature of this compound makes it a versatile starting material for the synthesis of various derivatives. mdpi.com For example, the amino group can be acylated to form amides, while the hydroxyl group can be esterified to form esters. These transformations are fundamental in creating libraries of compounds for various research applications. The hydrochloride salt of this compound is often used to enhance its stability and solubility in aqueous media.

| Reaction Type | Reagent | Functional Group Formed |

| Acylation | Acyl chloride or anhydride | Amide |

| Esterification | Carboxylic acid (with catalyst) | Ester |

| Alkylation | Alkyl halide | Secondary or Tertiary Amine |

Stereochemical Considerations in Synthetic Design and Analytical Characterization

Enantiomer Resolution Techniques

The separation of the racemic mixture of 4-Amino-3,3-dimethylbutan-1-ol into its individual enantiomers can be achieved through several resolution techniques. These methods are broadly categorized into enzyme-mediated kinetic resolution and chiral derivatization approaches.

Enzyme-mediated Kinetic Resolution Strategies

Enzyme-mediated kinetic resolution is a powerful and environmentally benign method for obtaining enantiomerically enriched compounds. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For amino alcohols like this compound, lipase-catalyzed acylation is a commonly employed strategy.

In a typical process, a racemic mixture of this compound is treated with an acyl donor in the presence of a lipase (B570770). The enzyme will selectively acylate one enantiomer, for instance, the (R)-enantiomer, to form the corresponding ester, leaving the (S)-enantiomer as the unreacted alcohol. The resulting mixture of the acylated and unreacted enantiomers can then be separated by conventional chromatographic techniques. The choice of lipase, acyl donor, and reaction conditions (e.g., solvent, temperature) are crucial for achieving high enantioselectivity and yield. Lipases from various microbial sources, such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PSL), have been widely used for the kinetic resolution of a variety of amino alcohols. nih.govmdpi.comsemanticscholar.org

Table 1: Key Parameters in Enzyme-mediated Kinetic Resolution of Amino Alcohols

| Parameter | Description | Examples of Common Choices |

| Enzyme | Biocatalyst that selectively reacts with one enantiomer. | Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PSL), Candida rugosa Lipase (CRL) |

| Acyl Donor | Reagent that provides the acyl group for the enzymatic reaction. | Vinyl acetate, Isopropenyl acetate, Ethyl acetate |

| Solvent | Medium for the enzymatic reaction. | Toluene, Hexane, Tetrahydrofuran (B95107) (THF), Diisopropyl ether |

| Temperature | Affects enzyme activity and stability. | Typically ranges from 25 °C to 50 °C |

Chiral Derivatization Approaches

Chiral derivatization is another effective method for the resolution of enantiomers. This approach involves reacting the racemic mixture of this compound with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers possess different physical properties, such as solubility and chromatographic retention times, allowing for their separation by techniques like fractional crystallization or chromatography on an achiral stationary phase.

A widely used chiral derivatizing agent for amines and amino acids is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) and its analogues. researchgate.netnih.govresearchgate.netmdpi.comnih.gov The primary amino group of this compound reacts with Marfey's reagent to form stable diastereomeric adducts. These adducts can then be separated and quantified using high-performance liquid chromatography (HPLC) with UV detection. The choice of the appropriate chiral derivatizing agent is critical and depends on the functional groups present in the analyte and the analytical technique to be used.

Methodologies for Chiral Purity Validation

Once the enantiomers of this compound have been resolved, it is essential to determine their enantiomeric purity, often expressed as enantiomeric excess (ee). Several analytical techniques are available for this purpose, with chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy being the most common.

Chiral High-Performance Liquid Chromatography (HPLC) is a direct and widely used method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Alternatively, as mentioned in the previous section, the enantiomers can be derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral HPLC column.

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful tool for determining enantiomeric purity. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences between the signals of the two enantiomers in the NMR spectrum. nih.govacs.orgfrontiersin.orgunipi.it Chiral solvating agents form transient diastereomeric complexes with the enantiomers through non-covalent interactions, leading to observable separation of NMR signals. Common CSAs include derivatives of binaphthyl phosphoric acid and amino alcohols. acs.orgfrontiersin.org The integration of the separated signals allows for the direct calculation of the enantiomeric excess.

Diastereoselective Synthesis of Novel Molecular Architectures

Enantiomerically pure this compound can serve as a valuable chiral building block for the diastereoselective synthesis of more complex and novel molecular architectures. The stereocenter of the amino alcohol can direct the stereochemical outcome of subsequent reactions, allowing for the controlled formation of new stereocenters.

One area of interest is the synthesis of substituted pyrrolidines, which are common structural motifs in many biologically active compounds. While specific examples starting from this compound are not extensively documented, the general strategy involves the cyclization of a suitably functionalized derivative of the amino alcohol. The stereochemistry of the starting material would be expected to influence the stereochemistry of the resulting pyrrolidine (B122466) ring.

Applications in Asymmetric Catalysis and Induction

Chiral amino alcohols and their derivatives are widely employed as ligands in asymmetric catalysis. The ability of the amino and hydroxyl groups to coordinate with metal centers, combined with the steric and electronic properties of the chiral backbone, makes them effective in inducing enantioselectivity in a variety of chemical transformations.

While specific applications of ligands derived directly from this compound in asymmetric catalysis are not prominently reported, the structural motif is analogous to other successful chiral amino alcohol ligands. It is conceivable that derivatives of this compound could be utilized in reactions such as asymmetric reductions of ketones, enantioselective additions to aldehydes, and other carbon-carbon and carbon-heteroatom bond-forming reactions. The bulky gem-dimethyl group could provide a unique steric environment around a metal center, potentially leading to high levels of asymmetric induction.

Biological Activities and Pharmacological Investigations

Elucidation of Mechanism of Action

Interactions with Biological Macromolecules and Enzymes

Specific interactions of 4-Amino-3,3-dimethylbutan-1-ol with biological macromolecules and enzymes have not been documented. However, the structural similarity to other bioactive molecules suggests potential interactions. For instance, its analogue, 3,3-Dimethyl-1-butanol, has been studied for its effects on microbial enzymes in the gut. medchemexpress.com

Modulation of Receptor and Ion Channel Function

There is currently no available research detailing the modulation of receptor or ion channel function by this compound.

Role as an Enzymatic Substrate and Bioactive Intermediate Precursor

Research has been conducted on a closely related compound, 4-amino-3,3-dimethylbutanoic acid, which shares the core carbon skeleton of this compound. This carboxylic acid derivative has been identified as a substrate for the enzyme gamma-aminobutyric acid aminotransferase (GABA-T). tandfonline.com A study investigating various alkyl-substituted 4-aminobutanoic acid derivatives found that the 3,3-dimethyl analogue was recognized by GABA-T purified from pig brain. tandfonline.com However, its activity as a substrate was diminished compared to less bulky analogues, suggesting that the steric hindrance from the gem-dimethyl group affects the enzymatic conversion. tandfonline.com This finding indicates that this compound, if oxidized in vivo to the corresponding carboxylic acid, could potentially enter this metabolic pathway.

Antimicrobial Research Applications

Although this compound has not been specifically tested in the cited antimicrobial studies, the broader class of amino alcohols has demonstrated notable antimicrobial properties.

Anti-fungal Activity Studies

Several studies have highlighted the antifungal potential of various amino alcohol derivatives. These compounds have shown efficacy against a range of fungal pathogens, including yeasts and filamentous fungi. The proposed mechanism of action for some amino alcohols involves the disruption of the fungal cell membrane.

One study demonstrated that certain aromatic amino alcohols exhibited significant antifungal activity against different fungal strains associated with onychomycosis. The presence of an amine group and an aliphatic side chain of intermediate length (8-11 carbons) appeared to be important for their antifungal action.

Another line of research on amino-alcohols based cationic surfactants showed good antifungal activity against several Candida strains. tandfonline.com The activity was found to be dependent on the hydrophobicity of the alkyl chain and the position of the hydroxyl group, which influences the electrostatic interaction with the fungal cell wall. tandfonline.com

Table 1: Antifungal Activity of Selected Amino Alcohols against various Fungal Strains

| Compound/Class | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Aromatic Amino Alcohols (4b-4e) | Filamentous Fungi & Yeast | 7.8 - 312 | |

| Amino Alcohols (1-4) | Trichophyton mentagrophytes | 0.12 - 1000 | |

| Amino Alcohols (1-4) | Trichophyton rubrum | 0.12 - 1000 | |

| Amino Alcohols (1-4) | Epidermophyton floccosum | 0.12 - 1000 |

Anti-bacterial Efficacy Against Pathogenic Microorganisms

The class of amino alcohols has also been investigated for antibacterial properties. The structural features, such as the presence of amine and hydroxyl groups, contribute to their potential efficacy against pathogenic bacteria. Lipophilicity has been identified as a key factor, with more lipophilic compounds often demonstrating more potent antimicrobial activities.

A study on a library of amino alcohols screened for antibiotic activity showed that certain derivatives exhibited inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA). The introduction of cyclic amines, such as piperidine (B6355638) or piperazine, was noted to influence the activity.

Table 2: Antibacterial Activity of Selected Amino Alcohols

| Compound Library | Bacterial Strain | Inhibition at 32 µg/mL | Reference |

|---|---|---|---|

| Aniline-based Amino Alcohols | MRSA | >50% | |

| 4-nitroanilino derivative (1e) | P. aeruginosa | 28% |

It is important to reiterate that the antimicrobial data presented is for the general class of amino alcohols and not specifically for this compound. Further research is required to determine if this specific compound exhibits similar biological activities.

Anti-inflammatory Research and Immunomodulatory Potential

There is no available data from in vitro or in vivo studies to suggest that this compound has been investigated for its potential to modulate inflammatory pathways or the immune system.

Neuropharmacological Investigations and Central Nervous System Interactions

Information regarding the effects of this compound on the central nervous system, including any potential interactions with neurotransmitter systems or its ability to cross the blood-brain barrier, is not present in the current body of scientific literature.

Investigation of Metabolic Pathway Involvement and Metabolite Formation

There are no published studies that describe the metabolic fate of this compound in any biological system. Information on its absorption, distribution, metabolism, and excretion (ADME) profile and the identity of any potential metabolites is not available.

Preclinical Studies and In Vivo Efficacy Assessment

No preclinical studies or assessments of in vivo efficacy for any therapeutic area have been reported for this compound.

Medicinal Chemistry and Drug Discovery Applications

Design and Synthesis of Novel Derivatives for Enhanced Bioactivity

The generation of new chemical entities from the 4-amino-3,3-dimethylbutan-1-ol core involves strategic modifications to enhance interactions with biological targets and improve pharmacokinetic properties.

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds. For the general class of amino alcohols, modifications to various parts of the molecule have been shown to significantly impact bioactivity. While specific SAR studies on this compound are not extensively documented in publicly available literature, principles can be drawn from related β-amino alcohol derivatives investigated as inhibitors of the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov

In these studies, researchers found that modifying aryl rings attached to the amino alcohol scaffold could dramatically alter potency. For instance, the unsubstituted parent compound in one series was ineffective, but the addition of various functional groups to the aryl rings led to compounds with micromolar inhibitory activity against TLR4 signaling. nih.gov This highlights a common strategy: using the core amino alcohol as a scaffold and exploring substitutions on appended functionalities to probe the binding pocket of a biological target.

Table 1: General SAR Insights from Related Amino Alcohol Scaffolds

| Molecular Modification | General Effect on Bioactivity | Rationale |

|---|---|---|

| Addition of Aryl Groups | Can introduce van der Waals or pi-stacking interactions with the target protein. | Provides a large, modifiable surface to explore binding interactions. |

| Substitution on Aryl Rings | Potency can be significantly increased or decreased depending on the substituent and its position. | Electron-donating or withdrawing groups, and bulky or small groups, alter the electronic and steric profile, affecting target engagement. nih.gov |

| Alkylation of Amine | Modulates basicity (pKa) and can introduce new interactions or steric clashes. | Affects the ionization state at physiological pH and the ability to form hydrogen bonds. |

| Esterification of Alcohol | Creates prodrugs or modifies solubility and cell permeability. | The ester can be cleaved in vivo to release the active alcohol form. |

Key Advantages of the Gem-Dimethyl Group:

Conformational Restriction: The bulky nature of the gem-dimethyl group limits the rotational freedom of the molecular backbone. This can lock the molecule into a "bioactive conformation," reducing the entropic penalty upon binding to a target protein and thus increasing potency and selectivity. acs.orgnih.gov

Metabolic Stability: The quaternary carbon is not susceptible to oxidation by cytochrome P450 enzymes, a common metabolic pathway. Placing the gem-dimethyl group adjacent to other functional groups can sterically shield them from metabolic enzymes, thereby increasing the drug's half-life and improving its pharmacokinetic profile. researchgate.net

Improved Pharmacokinetics: Strategic incorporation of gem-dimethyl groups can enhance drug-like properties, leading to a superior Drug Metabolism and Pharmacokinetics (DMPK) profile. acs.orgnih.gov

Toxicity Mitigation: By blocking unwanted metabolism or off-target interactions, this motif can help reduce the toxicity of a drug candidate. acs.org

Amino alcohols are versatile scaffolds for synthesizing more complex, rigid structures known as "privileged structures," which are molecular frameworks capable of binding to multiple biological targets. Spirolactams (a subclass of γ-lactams) are one such structure. The 1,4-relationship of the amino and hydroxyl groups in this compound makes it a suitable precursor for the synthesis of substituted γ-lactams and pyrrolidines. rsc.org

A general synthetic strategy involves the cyclization of the amino alcohol. Catalytic methods can selectively convert amino alcohols into either cyclic amines (pyrrolidines) or cyclic amides (lactams). rsc.org For instance, the hydroxyl group can be converted into a leaving group, followed by intramolecular nucleophilic attack by the amine to form the pyrrolidine (B122466) ring. Alternatively, oxidation of the alcohol to a carboxylic acid, followed by intramolecular condensation, would yield the corresponding γ-lactam. The presence of the gem-dimethyl group would be retained in the final structure, imparting the benefits described previously.

Strategic Role as a Key Building Block in Pharmaceutical Development

This compound and its analogs serve as key intermediates in the synthesis of more complex active pharmaceutical ingredients (APIs). The bifunctional nature of the molecule allows it to be incorporated into larger structures through reactions at both the amine and the alcohol. A structurally similar compound, 4-Amino-2,2-dimethyl-3-phenylbutan-1-ol, is noted for having phenyl and dimethyl groups that mimic bioactive motifs found in GABA (γ-aminobutyric acid) agonists. This suggests that the this compound scaffold is a valuable building block for neurologically active agents, particularly modulators of the GABA receptor system. nih.gov

Assessment of Drug-likeness and Pharmacokinetic Properties

Before significant resources are invested in synthesizing derivatives, computational methods are often used to assess their "drug-likeness" and predict their pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Drug-likeness is often initially evaluated using guidelines like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and hydrogen bond donors/acceptors. The parent compound, this compound, has properties well within these guidelines.

Table 2: Predicted Physicochemical Properties of this compound and Relevance to Drug-likeness

| Property | Predicted Value | Lipinski's Rule Guideline | Implication |

|---|---|---|---|

| Molecular Weight | 117.19 g/mol | < 500 | Favorable for absorption and diffusion. |

| XlogP (Lipophilicity) | 0.1 | ≤ 5 | Indicates good water solubility, but may require modification for optimal membrane permeability. uni.lu |

| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | ≤ 5 | Provides opportunities for specific interactions with biological targets. |

| Hydrogen Bond Acceptors | 2 (from O and N atoms) | ≤ 10 | Provides opportunities for specific interactions with biological targets. |

In silico ADME models can predict how derivatives might behave. zsmu.edu.uanih.gov For example, adding large, greasy (lipophilic) groups to the scaffold would increase the logP, potentially improving membrane permeability but possibly decreasing aqueous solubility. As noted, the gem-dimethyl group is expected to enhance metabolic stability. researchgate.net Computational tools can predict sites of metabolism, potential for acting as substrates for transporters like P-glycoprotein, and blood-brain barrier permeability, guiding the design of derivatives with favorable pharmacokinetic profiles. nih.gov

Target Identification and Validation for Therapeutic Interventions

The this compound scaffold has been associated with derivatives targeting key pathways in inflammation and neurotransmission.

Toll-like Receptor 4 (TLR4): A significant body of research has identified β-amino alcohols as a class of molecules that can inhibit the TLR4 signaling pathway. nih.govnih.gov TLR4 is a receptor involved in the innate immune system that, when over-activated (e.g., during sepsis), can lead to a dangerous inflammatory cascade. nih.gov Derivatives of amino alcohols have been shown to act as antagonists at the TLR4/MD-2 complex, suppressing the inflammatory response. nih.govmdpi.com This makes the this compound scaffold a promising starting point for developing novel anti-inflammatory or anti-sepsis agents.

GABA Receptors: The structural similarity of derivatives to known GABA agonists suggests that the γ-amino alcohol motif is suitable for designing modulators of the GABA receptor system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are targets for drugs treating anxiety, insomnia, seizures, and muscle spasticity. nih.govdrugbank.com Positive allosteric modulators (PAMs) of the GABA-B receptor, for example, are sought after for their therapeutic potential. nih.gov The conformational constraint provided by the gem-dimethyl group could be leveraged to design derivatives with high selectivity for specific GABA receptor subtypes.

Computational and in Silico Studies in Chemical Biology

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. There are no available molecular docking studies for 4-Amino-3,3-dimethylbutan-1-ol against the specified enzyme targets.

There is no published data predicting the ligand-protein binding affinities of this compound with any protein targets.

No studies have been published elucidating the mechanisms of enzyme inhibition by this compound for the following enzymes:

DNA gyrase

Sortase A

Lanosterol 14α-demethylase

While these enzymes are significant targets in drug discovery, research into their inhibition does not include this compound. nih.govnih.govnih.gov

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. No DFT studies specifically focused on this compound have been found in the literature.

There is no published research on the geometry optimization or electronic structure analysis of this compound using DFT.

No literature is available that uses DFT to predict the chemical reactivity or mechanistic pathways involving this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. A search of the scientific literature yielded no studies that have performed molecular dynamics simulations on this compound to analyze its behavior or interactions over time.

Analysis of Solvent Effects on Molecular Interactions

The study of solvent effects is critical for understanding how a molecule like this compound would behave in a biological environment, which is aqueous in nature. Computational methods, such as quantum mechanics (QM) and molecular mechanics (MM) with implicit or explicit solvent models, are employed to predict how the surrounding solvent influences the molecule's structure, reactivity, and interactions with biological targets. These simulations can reveal key information about hydrogen bonding capabilities and the solubility of the compound, which are fundamental determinants of its pharmacokinetic profile. For this compound, such studies would elucidate the role of its amino and hydroxyl groups in forming hydrogen bonds with water molecules, thereby influencing its solubility and interaction with protein binding sites.

Conformational Dynamics and Stability Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis of this compound would involve computational techniques like molecular dynamics (MD) simulations to explore its accessible conformations and their relative energies. Understanding the conformational landscape is essential for determining how the molecule might fit into a receptor's binding pocket. These studies would identify the most stable, low-energy conformations of this compound and assess the energy barriers between different conformational states, providing insights into its dynamic behavior and potential for inducing a specific biological response.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Druggability Assessment

Predicting the ADME properties of a compound is a cornerstone of early-phase drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. A variety of in silico models and software are available to predict these properties for novel compounds like this compound.

Predicted ADME Properties of this compound

| Property | Predicted Value | Significance |

| Molecular Weight | 117.19 g/mol | Low molecular weight is generally favorable for absorption. |

| LogP (Octanol/Water Partition Coefficient) | -0.1 | Indicates the compound is likely to be hydrophilic, affecting its membrane permeability and distribution. |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | A lower TPSA is often associated with better cell permeability. |

| Hydrogen Bond Donors | 2 | The amino and hydroxyl groups can donate hydrogen bonds, influencing solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds. |

| Rotatable Bonds | 3 | A low number of rotatable bonds suggests a degree of conformational rigidity, which can be beneficial for binding affinity. |

Note: These values are computationally predicted and have not been experimentally verified in published literature.

This druggability assessment would also involve evaluating potential metabolic liabilities, such as sites of metabolism by cytochrome P450 enzymes, and predicting potential for toxicity.

Pharmacophore Modeling and Virtual Screening for Lead Identification

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For this compound, a pharmacophore model could be developed based on its structure and known interactions with a biological target. This model would typically include features such as hydrogen bond donors and acceptors, and hydrophobic centers.

Once a pharmacophore model is established, it can be used as a query in virtual screening campaigns to search large chemical databases for other molecules that share the same pharmacophoric features. This approach allows for the rapid identification of potential lead compounds with similar biological activity but potentially improved properties. While no specific pharmacophore models or virtual screening results for this compound have been published, this methodology represents a standard and valuable approach in the exploration of its therapeutic potential.

Advanced Analytical Techniques for Comprehensive Characterization

Spectroscopic Analysis Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and functional groups of a compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Amino-3,3-dimethylbutan-1-ol, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the primary amine, C-H stretches of the alkyl groups, and C-N and C-O stretching vibrations. The precise frequencies of these bands would help confirm the presence of these functional groups. Specific experimental IR data for this compound is not available in the reviewed literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a compound. This technique is most informative for molecules containing chromophores, such as conjugated systems or certain functional groups that absorb in the UV-Vis range. As this compound lacks a significant chromophore, it is not expected to exhibit strong absorption in the UV-Vis spectrum. No experimental UV-Vis spectral data for this compound has been reported.

Circular Dichroism (CD) for Chiral Recognition and Purity

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. It is a crucial technique for studying chiral molecules. Since this compound is an achiral molecule (it does not have a stereocenter and is superimposable on its mirror image), it would not exhibit a CD spectrum. Therefore, this technique is not applicable for its analysis.

Chromatographic Separation and Detection

Chromatographic methods are essential for separating components of a mixture and determining the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. For this compound, GC-MS analysis would provide information on its retention time, which is characteristic of the compound under specific chromatographic conditions, and its mass spectrum, which reveals its molecular weight and fragmentation pattern. This fragmentation pattern can be used to confirm the molecular structure. A search of available databases and literature did not yield any experimental GC-MS data specifically for this compound.

Data Tables

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile analytical technique for the separation, detection, and identification of individual components within a complex mixture. Its high sensitivity and selectivity make it an invaluable tool for the analysis of this compound, particularly in identifying potential impurities and degradation products.

In a typical LC-MS analysis of an amino alcohol like this compound, a reversed-phase chromatographic method would be employed. The separation would be achieved on a C18 column, utilizing a mobile phase gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, with an acid additive like formic acid to facilitate protonation of the analyte.

The mass spectrometer, coupled to the liquid chromatograph, provides mass-to-charge ratio (m/z) information, enabling the confirmation of the molecular weight of the target compound and the tentative identification of related substances. For this compound, with a molecular formula of C6H15NO, the expected monoisotopic mass is 117.1154 g/mol . uni.lu

Predicted LC-MS Data for this compound Adducts:

| Adduct Ion | Predicted m/z |

| [M+H]+ | 118.1226 |

| [M+Na]+ | 140.1046 |

| [M+K]+ | 156.0785 |

| [M+NH4]+ | 135.1492 |

This data is based on theoretical predictions and serves as a guide for expected results in an experimental setting. uni.lu

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment and quantitative analysis in the pharmaceutical and chemical industries. For this compound, an HPLC method would be developed and validated to determine its purity and quantify its concentration in various samples.

A common approach for the HPLC analysis of a polar compound like this compound would involve a reversed-phase separation. Due to the polar nature and lack of a strong chromophore in the molecule, detection can be challenging. A universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) would be suitable. Alternatively, derivatization with a UV-active agent could be employed to allow for detection using a standard UV-Vis detector.

A potential HPLC method could utilize a C18 stationary phase with a mobile phase consisting of a buffered aqueous solution and an organic modifier. The method would be optimized to achieve a symmetrical peak shape for the main component, good resolution from any impurities, and a stable baseline.

Illustrative HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | Charged Aerosol Detector (CAD) |

This table represents a hypothetical set of starting conditions for method development and would require optimization for the specific analysis.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is then used to confirm the empirical formula. For this compound, the molecular formula is established as C6H15NO. uni.lu

The theoretical elemental composition can be calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the empirical formula and support the compound's identity.

Theoretical Elemental Composition of this compound (C6H15NO):

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 6 | 72.066 | 61.50 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 12.91 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 11.96 |

| Oxygen | O | 15.999 | 1 | 15.999 | 13.66 |

| Total | 117.192 | 100.00 |

The results of the elemental analysis are typically considered acceptable if the experimental values are within ±0.4% of the theoretical values. This confirmation of the elemental composition is a critical piece of data in the comprehensive characterization of this compound.

Industrial Applications and Process Development

Production of Specialty Chemicals and Advanced Intermediates

4-Amino-3,3-dimethylbutan-1-ol serves as a crucial starting material in the synthesis of a range of specialty chemicals and advanced intermediates. Its bifunctional nature, possessing both nucleophilic amino and hydroxyl groups, allows for a variety of chemical transformations to build more complex molecules. While specific, large-scale applications in specialty polymers are not extensively documented in publicly available literature, its structural motifs are of interest in polymer chemistry for the development of materials with tailored properties. The presence of the bulky 3,3-dimethyl group can impart unique characteristics such as thermal stability and altered solubility to the resulting polymers.

In the realm of fine chemicals, this amino alcohol is a precursor for synthesizing more complex molecules that may find use as pharmaceutical intermediates. The structural analogue, 3,3-dimethyl-1-butanol, is utilized as an organic building block in the synthesis of various pharmaceutical compounds. smolecule.com Similarly, related amino alcohols are key intermediates in the production of drugs. For instance, (R)-3-amino-1-butanol is a key intermediate for the HIV/AIDS treatment Dolutegravir. nih.gov The fermentative production of 4-amino-1-butanol (B41920) (4AB) has been established, highlighting its role as an important intermediate for drugs and a precursor for biodegradable polymers used in gene delivery. nih.gov

Utility in Agrochemical Synthesis

The structural framework of this compound is relevant to the agrochemical industry, particularly in the development of fungicides and herbicides. While direct application of the compound itself is not common, its derivatives have shown significant biological activity.

A European patent discloses a series of 4-substituted 1-azolyl-1-phenoxy-3,3-dimethyl-butan-2-ones and their corresponding reduced -ols which exhibit strong fungicidal properties. google.com These compounds are derivatives of the core 3,3-dimethylbutanol structure and are particularly effective against cereal diseases and various fungal species like Venturia, Uromyces, and Erysiphe. google.com The synthesis of these fungicides involves the reaction of halogenated ether ketones with azoles, followed by reduction of the keto group to an alcohol, demonstrating the utility of the butan-1-ol backbone in creating potent agrochemicals. google.com

Furthermore, the broader class of amino acid derivatives has been explored for agrochemical applications. Naturally occurring amino acid derivatives have demonstrated herbicidal, fungicidal, and insecticidal activity. nih.gov This suggests that synthetic amino alcohol derivatives, such as those derived from this compound, are promising candidates for the development of new crop protection agents. Research in this area continues to explore the structure-activity relationships of such compounds to identify novel and effective agrochemicals.

Applications in Catalysis and as Chiral Auxiliaries

The chiral nature of many amino alcohols makes them valuable in asymmetric synthesis, where they can be used as chiral auxiliaries or as ligands for metal-based catalysts. Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. Oxazolidinones, which can be prepared from amino alcohols, are a well-known class of chiral auxiliaries popularized for their effectiveness in stereoselective transformations such as aldol (B89426) reactions, alkylation reactions, and Diels-Alder reactions. wikipedia.org The synthesis of these auxiliaries often starts from readily available amino alcohols. wikipedia.org

In the field of catalysis, chiral amino alcohol ligands are employed in asymmetric transfer hydrogenation of ketones, a key reaction for producing enantiomerically pure secondary alcohols. These ligands can be coordinated with metals like rhodium to form catalyst precursors for the asymmetric hydrogenation of olefins. nih.gov While specific research on ligands derived directly from this compound is not widely reported, the principles of using similar chiral amino alcohols are well-established. For instance, rhodium(III) complexes with chiral diphosphine ligands have been shown to be efficient catalysts for the asymmetric hydrogenation of simple olefins. nih.gov The steric bulk provided by the 3,3-dimethyl groups in a ligand derived from this compound could potentially influence the enantioselectivity of such catalytic processes.

Scale-up Considerations and Process Intensification in Chemical Manufacturing

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives necessitates careful consideration of scale-up and process intensification strategies. While specific industrial processes for this compound are not publicly detailed, general principles for amino alcohol production can be applied.

For the synthesis of related amino alcohols, both batch and continuous flow processes have been developed. Continuous flow chemistry, in particular, offers several advantages for process intensification, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher throughput and consistency. A continuous process for preparing a key amino alcohol intermediate has been shown to improve reaction time by over 140-fold compared to the batch process. Such methodologies could be adapted for the production of this compound.

Biocatalytic routes are also gaining attention for the production of chiral amino alcohols. The biosynthesis of (R)-3-amino-1-butanol has been achieved using a novel (R)-selective transaminase, reaching a product concentration of 29.6 g/L with high enantiomeric excess. nih.gov Metabolic engineering of microorganisms has also been successfully employed for the fermentative production of 4-amino-1-butanol from glucose, achieving a titer of 24.7 g/L in a fed-batch culture. nih.gov These biotechnological approaches represent a move towards more sustainable and efficient manufacturing processes for amino alcohols.

Optimization of reaction conditions is crucial for any industrial synthesis. This includes the choice of solvents, catalysts, temperature, and pressure to maximize yield and purity while minimizing costs and environmental impact. For the synthesis of related compounds, detailed optimization of these parameters has been shown to be critical for achieving a robust and economical process.

Below is a table summarizing key research findings related to the synthesis of similar amino alcohols, which could inform the process development for this compound.

| Product | Synthesis Method | Key Findings |

| (R)-3-amino-1-butanol | Biocatalysis using (R)-selective transaminase | Achieved a maximum yield of 29.6 g/L with 99.9% enantiomeric excess through a substrate fed-batch strategy. nih.gov |

| 4-amino-1-butanol | Fermentative production using engineered Corynebacterium glutamicum | Produced 24.7 g/L from glucose in a fed-batch culture. nih.gov |

| A key amino alcohol intermediate | Continuous flow synthesis | Improved reaction time by over 140-fold compared to the batch process, delivering multi-gram quantities in 60-65% isolated yield. |

Future Research Directions and Emerging Trends

Exploration of Novel Therapeutic Targets and Disease Applications

Future pharmacological studies will likely focus on leveraging the distinct stereochemistry of 4-Amino-3,3-dimethylbutan-1-ol and its analogs to design ligands for novel therapeutic targets. The presence of a chiral center and the gem-dimethyl group can impart high specificity and affinity for protein binding sites. Researchers are expected to explore its potential in targeting complex diseases where protein-protein interactions or allosteric modulation are key.

Derivatives of similar amino alcohols are being investigated for their potential as inhibitors of enzymes implicated in a variety of diseases. For instance, new derivatives of 4-amino-3-chloro benzoate ester have been synthesized and evaluated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov This suggests a potential avenue for designing this compound derivatives that could target similar kinases or other enzyme families.

Furthermore, the structural motif of 1,3-amino alcohols is present in numerous bioactive natural products, underscoring their pharmacological relevance. nih.gov Future research will likely involve the synthesis of a diverse library of this compound derivatives and their screening against a wide array of biological targets to identify novel therapeutic applications.

Development of Sustainable and Green Synthetic Routes

The growing emphasis on environmentally benign chemical processes is driving research into sustainable and green synthetic routes for this compound and its derivatives. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Future efforts will concentrate on the development of catalytic and biocatalytic approaches to improve the efficiency and environmental footprint of its synthesis.

Biocatalysis, utilizing enzymes such as transaminases and keto reductases, offers a promising avenue for the stereoselective synthesis of chiral amino alcohols. entrechem.com Chemoenzymatic strategies, which combine the advantages of chemical and enzymatic steps, are also being explored to create more efficient and sustainable synthetic pathways. entrechem.com These methods can provide high enantiomeric purity under mild reaction conditions, reducing the need for protecting groups and minimizing waste.

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, represent another key area of green chemistry research. entrechem.com The development of one-pot chemoenzymatic processes for the synthesis of this compound would significantly enhance the sustainability of its production.

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational drug design process for compounds like this compound. nih.govnih.gov These computational tools can accelerate the discovery of novel drug candidates by predicting their biological activity and optimizing their molecular properties. premierscience.com

High-Throughput Virtual Screening: AI models can rapidly screen vast virtual libraries of this compound derivatives to identify compounds with a high probability of binding to a specific therapeutic target. nih.govpremierscience.com

De Novo Drug Design: Machine learning algorithms can generate novel molecular structures based on the core scaffold of this compound, optimized for desired pharmacological properties. nih.gov

Predicting Protein Structures: AI can predict the three-dimensional structure of target proteins, which is crucial for structure-based drug design. nih.govnih.gov

By integrating AI and ML into the drug discovery pipeline, researchers can significantly reduce the time and cost associated with identifying and optimizing new drug candidates derived from this compound. premierscience.com

| AI/ML Application in Drug Design | Description | Potential Impact on this compound Research |

| Virtual High-Throughput Screening | Rapidly screens large virtual libraries of compounds against a biological target. nih.gov | Accelerates the identification of promising derivatives for specific therapeutic targets. |

| De Novo Design | Generates novel molecular structures with desired properties. nih.gov | Creates new and optimized drug candidates based on the this compound scaffold. |

| Protein Structure Prediction | Predicts the 3D structure of proteins. nih.govnih.gov | Facilitates structure-based design of potent and selective ligands. |

| ADMET Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Prioritizes derivatives with favorable pharmacokinetic and safety profiles for further development. |

Advanced Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

A deeper understanding of the relationship between the molecular structure of this compound derivatives and their biological activity (SAR) and physicochemical properties (SPR) is crucial for their rational design. Future research will employ advanced computational and experimental techniques to elucidate these relationships.

Quantitative Structure-Activity Relationship (QSAR) modeling will play a pivotal role in these investigations. nih.govmdpi.comresearchgate.net QSAR models use statistical methods to correlate molecular descriptors with biological activity, enabling the prediction of the activity of novel compounds. nih.govmdpi.comnih.gov

Advanced QSAR techniques that will be applied include:

3D-QSAR: This method considers the three-dimensional structure of molecules to provide a more detailed understanding of ligand-receptor interactions. nih.gov

4D-QSAR: This approach incorporates the conformational flexibility of molecules, offering a more dynamic view of their interactions with biological targets. nih.gov

These advanced SAR and SPR studies will provide invaluable insights for the optimization of lead compounds derived from this compound, guiding the design of more potent, selective, and drug-like molecules.

| QSAR Modeling Technique | Key Feature | Application in this compound Research |

| 2D-QSAR | Correlates 2D structural features with biological activity. nih.gov | Provides initial insights into the structural requirements for activity. |

| 3D-QSAR | Considers the 3D conformation of molecules. nih.gov | Elucidates the spatial arrangement of functional groups necessary for optimal interaction with a target. |

| 4D-QSAR | Accounts for the conformational flexibility of ligands. nih.gov | Offers a more realistic and dynamic model of ligand-receptor binding. |

Expanding Applications in Advanced Materials Science and Catalysis

The unique structural features of this compound also make it a promising building block for the development of advanced materials and catalysts. Its bifunctional nature, with both an amino and a hydroxyl group, allows for its incorporation into a variety of polymeric structures.

Future research in materials science may explore the use of this compound and its derivatives in the synthesis of:

Polymers with tailored properties: The sterically hindered backbone could impart unique thermal and mechanical properties to polymers.

Functional materials: The amino and hydroxyl groups can be further functionalized to create materials with specific applications, such as in separation technologies or as sensors.

In the field of catalysis, derivatives of this compound have the potential to be used as chiral ligands in asymmetric catalysis. The development of copper-catalyzed asymmetric synthesis of γ-amino alcohols highlights the importance of such structures in creating chiral molecules. nih.govresearchgate.net The rigid and well-defined structure of this compound could lead to the development of highly enantioselective catalysts for a variety of chemical transformations. For instance, a related compound, 3,3-Dimethyl-1-butanol, has been used as a ligand in the preparation of nickel-based single-molecule magnets. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Amino-3,3-dimethylbutan-1-ol, and how do reducing agents influence reaction outcomes?

- Methodology : The compound can be synthesized via reduction of 3,3-dimethylbutyric acid derivatives. Lithium aluminum hydride (LiAlH₄) is commonly used for reducing carboxylic acids to alcohols, but alternative methods like the Birch reduction (using ammonia and alkali metals) may also apply. Factors influencing reagent choice include reaction yield, steric hindrance from the dimethyl groups, and safety (e.g., LiAlH₄ requires anhydrous conditions). Post-reduction, amination steps (e.g., Gabriel synthesis) introduce the amino group. Purification via distillation or column chromatography is critical .

Q. How can spectroscopic methods characterize this compound’s structural integrity?

- Methodology :

- NMR : H NMR reveals proton environments (e.g., δ 1.0–1.2 ppm for dimethyl groups, δ 3.5–3.7 ppm for hydroxyl-bearing CH₂). C NMR confirms quaternary carbons (C-3,3-dimethyl).

- IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1050–1100 cm⁻¹ (C-O stretch).

- Mass Spectrometry : Molecular ion peak at m/z 131 (C₆H₁₅NO) .

Q. What safety protocols are essential for handling this compound in laboratories?

- Methodology : Use PPE (gloves, goggles), ensure ventilation, and avoid inhalation. Store in sealed, dry containers away from oxidizers. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Emergency eye washes and showers must be accessible .

Advanced Research Questions

Q. How do steric effects from 3,3-dimethyl branching influence enzymatic interactions with this compound?

- Methodology : Design enzyme assays (e.g., B-glucosidase) comparing linear vs. branched alcohols. Measure kinetic parameters (, ) to assess substrate binding. Molecular docking simulations can model steric clashes in the enzyme’s active site. For example, 3,3-dimethyl groups may hinder access to hydrophobic pockets, reducing catalytic efficiency .

Q. What strategies resolve contradictions in synthetic yields of this compound derivatives?

- Methodology : Systematically vary reaction parameters (catalyst purity, temperature, solvent polarity). Use DOE (Design of Experiments) to identify critical factors. For example, LiAlH₄ reductions may yield 80–90% under anhydrous conditions but drop to 50% if moisture is present. Validate via HPLC purity checks .

Q. How can computational chemistry predict and validate physicochemical properties of this compound?

- Methodology :

- DFT Calculations : Optimize geometry to predict dipole moments and electrostatic potentials.

- Collision Cross-Section (CCS) : Predict CCS values (e.g., 146.1 Ų for [M+H]⁺) using ion mobility-mass spectrometry and compare with experimental data .

- Solubility LogP : Use software like MarvinSketch to estimate partition coefficients.

Q. How do stereochemical variations impact the biological activity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.